3-(Cyclooctylmethyl)piperidine
Description
Contextualization of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as one of the most significant structural motifs in the field of medicinal chemistry. Th researchgate.netis scaffold is not merely a common feature but a "privileged" one, meaning it is a molecular framework that is capable of providing ligands for diverse biological targets. Th researchgate.nete prevalence of the piperidine moiety is underscored by its presence in a vast number of natural alkaloids and synthetic pharmaceuticals. In researchgate.net fact, numerous drugs approved by the U.S. Food and Drug Administration (FDA) incorporate a piperidine core, highlighting its therapeutic value across a wide spectrum of diseases.
T researchgate.nethe utility of the piperidine scaffold stems from its unique three-dimensional, sp³-hybridized structure, which allows for the precise spatial arrangement of functional groups. This conformational flexibility, typically preferring a chair conformation, is crucial for optimizing interactions with biological macromolecules like enzymes and receptors. Fu nih.govrthermore, the nitrogen atom within the ring can act as a basic center, which is often a key feature for molecular recognition and for tuning the physicochemical properties of a drug, such as its solubility. It mdpi.coms versatility has made it a cornerstone in the development of therapeutics for various conditions.
S wikipedia.orgeveral blockbuster drugs feature the piperidine ring, demonstrating its broad applicability. For instance, Methylphenidate (Ritalin) is a central nervous system stimulant used to treat ADHD, while Fentanyl is a potent synthetic opioid analgesic. In nih.govnih.gov the realm of antipsychotics, Haloperidol's structure is centered on a piperidine core. Ad nih.govditionally, Donepezil (Aricept), a key medication for managing Alzheimer's disease, features a benzylpiperidine unit essential for its mechanism of action. Th nih.govese examples illustrate the scaffold's validated success in drug design.
| Drug Name | Therapeutic Class | Structural Role of Piperidine |
|---|---|---|
| Methylphenidate | CNS Stimulant | Core component of the active molecule, influencing its interaction with dopamine (B1211576) and norepinephrine (B1679862) transporters. |
| Fentanyl | Opioid Analgesic | The central piperidine ring is the core of the molecule, critical for its potent activity at mu-opioid receptors. |
| Haloperidol | Antipsychotic | Forms the central structure responsible for strong antagonism of the dopamine D2 receptor. |
| Donepezil | Acetylcholinesterase Inhibitor | The N-benzylpiperidine moiety is crucial for binding within the active site of the acetylcholinesterase enzyme. |
Rationale for Investigating Novel Piperidine Architectures
The continued exploration and synthesis of novel piperidine architectures is a driving force in modern drug discovery. While the core scaffold is well-established, medicinal chemists continuously seek to create new derivatives to address the limitations of existing therapies and to explore new biological activities. The primary rationale for this investigation is multifaceted, focusing on the systematic modification of a molecule's properties to enhance its therapeutic profile.
One key motivation is the exploration of new chemical space. By introducing diverse and sometimes complex substituents onto the piperidine ring, researchers can generate molecules with unique three-dimensional shapes and electronic properties. This allows for the targeting of novel biological pathways or the development of ligands for receptors that have been historically difficult to address. Synthesizing libraries of these new architectures enables high-throughput screening to identify promising new "hit" compounds.
F nih.govurthermore, the rational design of new piperidine derivatives is a powerful strategy to refine structure-activity relationships (SAR). Modifying substituents on the ring allows chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). For example, adding lipophilic groups can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for drugs targeting the central nervous system. Co mdpi.comnversely, adding polar groups can improve water solubility. These modifications aim to maximize therapeutic efficacy while minimizing off-target effects.
F nih.govinally, the development of novel piperidine structures is essential for overcoming challenges like drug resistance. By creating analogues with different binding modes or metabolic profiles, it is possible to design drugs that can circumvent resistance mechanisms developed by pathogens or cancer cells. This innovative drive ensures a continuous pipeline of potential new medicines to address evolving health challenges.
uwaterloo.canist.gov1.3. Objectives and Scope of Academic Research on 3-(Cyclooctylmethyl)piperidine
The initial scope of research would involve the development of a robust and efficient synthetic route to produce this compound. This would likely involve methods for the regioselective alkylation at the 3-position of the piperidine ring, a non-trivial synthetic challenge. On symbolab.comce synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its lipophilicity (LogP), basicity (pKa), and solubility, which are critical predictors of its behavior in biological systems.
A central objective would be to investigate the compound's potential biological activity. Given the broad pharmacological profile of piperidine derivatives, screening of this compound against a panel of common CNS targets—such as opioid, dopamine, or serotonin (B10506) receptors—would be a logical starting point. The large, flexible, and highly lipophilic cyclooctyl group represents a significant structural departure from the substituents found in many existing drugs. Research would aim to answer key questions:
How does this bulky group affect binding affinity and selectivity for various receptors?
Does the increased lipophilicity enhance its ability to cross the blood-brain barrier?
What is its metabolic stability, and how might the cyclooctyl group be modified by metabolic enzymes?
The overarching goal of such research would be to determine if the this compound scaffold offers any unique advantages for drug design, potentially serving as a novel starting point for developing new therapeutic agents.
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₂₇N | Indicates the elemental composition of the molecule. |
| Molecular Weight | 209.37 g/mol | Falls within the range typical for small molecule drugs. |
| miLogP | 4.16 | Suggests high lipophilicity, which may facilitate crossing of lipid membranes. |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | A low TPSA value is often correlated with good blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The piperidine N-H group can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 | The piperidine nitrogen can accept a hydrogen bond. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
3-(cyclooctylmethyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-4-7-13(8-5-3-1)11-14-9-6-10-15-12-14/h13-15H,1-12H2 |
InChI Key |
VJVDAGCBIRQENP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CC2CCCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Cyclooctylmethyl Piperidine
Historical Overview of Piperidine (B6355638) Synthesis Approaches
The piperidine scaffold is a ubiquitous structural motif in numerous natural products and pharmaceuticals. wikipedia.orgchemrevlett.com Consequently, the development of synthetic routes to this heterocyclic system has been a central theme in organic chemistry for over a century. nih.gov
One of the earliest and most straightforward methods for obtaining piperidines is the reduction of pyridine (B92270) derivatives . wikipedia.org This transformation can be achieved through various methods, including catalytic hydrogenation over transition metals like platinum or palladium, or by using dissolving metal reductions, such as the Birch reduction. wikipedia.org
Another classical approach involves the cyclization of acyclic precursors . A variety of strategies fall under this category, including:
Reductive amination of dicarbonyl compounds: This method involves the reaction of a 1,5-dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine to form the piperidine ring. chim.itresearchgate.net
Aza-Diels-Alder reactions: This powerful cycloaddition reaction between a diene and an imine provides a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines. researchgate.net
Ring-closing metathesis (RCM): The development of well-defined ruthenium and molybdenum catalysts has made RCM a popular and versatile tool for the synthesis of a wide range of cyclic compounds, including piperidines, from acyclic diene precursors. researchgate.netresearchgate.net
Intramolecular N-alkylation: Cyclization of a linear precursor containing both an amine and a suitable leaving group is a fundamental and widely used strategy for constructing the piperidine ring. researchgate.net
More recent advancements have focused on developing stereoselective methods to control the three-dimensional arrangement of substituents on the piperidine ring, which is often crucial for biological activity. beilstein-journals.orgznaturforsch.comacs.orgrsc.org These approaches include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions. researchgate.netrsc.org
Development of Original Synthetic Pathways to 3-(Cyclooctylmethyl)piperidine
The synthesis of this compound requires the strategic formation of a carbon-carbon bond between the piperidine ring and the cyclooctyl moiety.
Retrosynthetic Analysis and Strategy Elaboration
A logical retrosynthetic disconnection of this compound involves breaking the bond between the cyclooctylmethyl group and the piperidine ring. This leads to two primary synthetic strategies:
Alkylation of a pre-formed piperidine ring: This approach starts with a piperidine derivative functionalized at the 3-position, which can then be coupled with a cyclooctylmethyl electrophile. For example, a Grignard or organolithium reagent derived from a 3-halopiperidine could be reacted with a cyclooctylmethyl halide. researchgate.netodu.edu Alternatively, an enamine derived from a piperidone could be alkylated. odu.edu
Construction of the piperidine ring with the substituent already attached: This strategy involves the cyclization of an acyclic precursor that already contains the cyclooctylmethyl group. A key approach here is the reductive amination of a δ-amino ketone or aldehyde. clockss.orgresearchgate.net
Precursor Identification and Synthesis
The successful execution of these strategies hinges on the availability of the necessary precursors.
For the alkylation approach, key starting materials would include N-protected 3-halopiperidines or 3-piperidones. The cyclooctylmethyl fragment can be prepared from cyclooctanemethanol. pearson.compearson.comcymitquimica.com Cyclooctanemethanol itself can be synthesized by the reduction of cyclooctanecarboxylic acid or its esters, or via the reaction of a cyclooctyl Grignard reagent with formaldehyde. lookchem.comsmolecule.com
For the ring-closing strategy, a suitable acyclic precursor would be an amino ketone or aldehyde bearing the cyclooctylmethyl group. For instance, a synthetic route could commence with cyclooctanone (B32682). lookchem.com
Optimization of Reaction Conditions for Key Steps
Optimizing reaction conditions is critical to maximize yields and minimize side products. In alkylation reactions , factors such as the choice of solvent, temperature, and base are crucial. For instance, the formation of an enolate from a piperidone requires a strong, non-nucleophilic base and careful temperature control to ensure regioselectivity.
For reductive amination reactions, the choice of reducing agent is paramount. chim.itresearchgate.net While strong reducing agents like sodium borohydride (B1222165) can be effective, milder and more selective reagents such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride are often preferred as they can be used in one-pot procedures and tolerate a wider range of functional groups. researchgate.netacs.org Catalytic hydrogenation is another powerful method for this transformation. chim.itresearchgate.net The pH of the reaction medium also needs to be carefully controlled to facilitate imine formation without promoting side reactions.
A documented synthesis of a related compound, 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, utilized reductive amination of cyclooctanone with an appropriate amine precursor. lookchem.com
Stereoselective Synthesis of Enantiopure this compound
The C3 position of this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images called enantiomers. For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as the two enantiomers can have different biological activities. rsc.org
Enantioselective Approaches for Chiral Center Formation
Several strategies can be employed to achieve the synthesis of a single enantiomer of this compound:
Chiral Auxiliary-Based Syntheses
The synthesis of specific stereoisomers of substituted piperidines, including structures related to this compound, can be effectively controlled through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a single enantiomer or diastereomer. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
Commonly employed chiral auxiliaries in the synthesis of nitrogen-containing heterocycles include pseudoephedrine, camphorsultam, and chiral oxazolidinones. wikipedia.orgru.nl For instance, pseudoephedrine can be reacted with a carboxylic acid derivative to form an amide. The subsequent alkylation of the α-carbon is directed by the stereochemistry of the auxiliary, leading to a product with high diastereoselectivity. wikipedia.org
In the context of piperidine synthesis, chiral auxiliaries can be used in Mannich reactions or alkylation reactions to establish stereocenters. For example, the synthesis of piperidine alkaloids has been achieved using sulfinamides as chiral auxiliaries. The sulfinyl group directs the stereochemical outcome of subsequent reactions, and is then cleaved to yield the enantiomerically enriched piperidine derivative. ru.nl Another approach involves using carbohydrate-based auxiliaries, such as those derived from galactose, to control the stereoselectivity of condensation reactions that form the piperidine ring. ru.nl While direct literature on the use of these specific auxiliaries for this compound is not prevalent, these established methods represent viable strategies for its enantioselective synthesis.
Table 1: Examples of Chiral Auxiliaries in Heterocyclic Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |
| Pseudoephedrine | Alkylation of α-carbonyls | Forms a temporary amide; directs alkylation via steric hindrance. | wikipedia.org |
| Camphorsultam | Michael Additions, Claisen Rearrangements | Provides high diastereoselectivity due to its rigid bicyclic structure. | wikipedia.org |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a (Z)-enolate that reacts with high diastereoselectivity. | wikipedia.org |
| (R)-Phenylglycinol | Synthesis of Piperazines | Used to create chiral α-amino sulfinylimines for diastereoselective additions. | nih.gov |
| tert-Butanesulfinamide | Synthesis of Chiral Amines | Reacts with aldehydes/ketones to form sulfinylimines, directing nucleophilic addition. | ru.nl |
Asymmetric Catalysis in the Synthesis of this compound
Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules, offering an efficient alternative to chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. frontiersin.org For the synthesis of chiral piperidines, several catalytic asymmetric methods have been developed.
One prominent approach involves the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cn This method can couple aryl or vinyl boronic acids with a dihydropyridine (B1217469) derivative, followed by a reduction step, to produce a wide range of enantioenriched 3-substituted piperidines. acs.orgnih.gov A typical catalytic system might involve a rhodium precursor like [Rh(cod)(OH)]₂ and a chiral bisphosphine ligand such as (S)-SEGPHOS. acs.orgorganic-chemistry.org This strategy allows for the construction of the substituted piperidine core with high enantioselectivity and functional group tolerance. snnu.edu.cnacs.orgnih.gov
Another strategy is the use of chiral Brønsted acids, such as chiral phosphoric acids, to catalyze intramolecular aza-Michael reactions. This "Clip-Cycle" approach involves first synthesizing a suitable precursor, which then undergoes an enantioselective cyclization catalyzed by the chiral acid to form the piperidine ring with a defined stereocenter. rsc.org These catalytic methods are at the forefront of modern organic synthesis and are applicable to the construction of chiral derivatives of this compound.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact, improve safety, and increase efficiency. nih.govmdpi.com These principles are highly relevant to the synthesis of this compound, focusing on areas such as solvent choice, catalyst performance, and waste reduction.
Solvent Selection and Reduction Strategies
The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acs.org Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives. nih.gov
For piperidine synthesis, several greener solvent systems have been explored. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, though its use can be limited by the poor solubility of organic reactants. mdpi.com To overcome this, surfactants can be used to create micelles that facilitate reactions in water. acsgcipr.org Polyethylene glycols (PEGs) and room-temperature ionic liquids (ILs) are other examples of greener solvent alternatives that have been successfully used in the synthesis of piperidine derivatives. rsc.orgacs.org For example, a one-pot synthesis of functionalized piperidines has been demonstrated using L-proline nitrate, which acts as both a recyclable catalyst and an ionic liquid medium. rsc.org Applying such solvent strategies to the synthesis of this compound could significantly reduce its environmental footprint.
Table 2: Green Solvent Alternatives for Piperidine Synthesis
| Solvent/System | Rationale for Use | Example Application | Reference |
| Water | Non-toxic, non-flammable, abundant. | Used as a co-solvent in the final steps of API synthesis. | mdpi.com |
| Polyethylene Glycol (PEG) | Non-toxic, non-volatile, thermally stable. | Synthesis of spiropiperidine derivatives at room temperature. | acs.org |
| Ionic Liquids (e.g., L-proline nitrate) | Low vapor pressure, recyclable, can also be catalytic. | Three-component synthesis of highly functionalized piperidines. | rsc.org |
| Acetic Acid | Can act as both solvent and catalyst, biodegradable. | One-pot, five-component synthesis of piperidines. | tandfonline.com |
| Solvent-less (Microwave) | Eliminates solvent waste, accelerates reaction rates. | Synthesis of heterocyclic compounds with high yields and short reaction times. | mdpi.com |
Catalyst Efficiency and Recyclability
Catalysts are a cornerstone of green chemistry because they allow reactions to proceed with higher efficiency and selectivity under milder conditions, often reducing energy consumption and byproduct formation. nih.gov Of particular importance is the use of heterogeneous or recyclable homogeneous catalysts, which can be easily separated from the reaction mixture and reused, minimizing waste and cost. beilstein-journals.org
For syntheses relevant to this compound, several recyclable catalytic systems have been developed. These include:
PEG-embedded KBr₃ : This catalyst has been used for the multicomponent synthesis of functionalized piperidines and can be recovered and reused. beilstein-journals.org
Fe₃O₄ Nanoparticles : Synthesized from iron rust, these magnetic nanoparticles serve as an efficient and reusable catalyst for spiropiperidine synthesis, easily separated by a magnet. bohrium.com
L-Proline Nitrate : This organocatalyst, used as a room temperature ionic liquid, was recycled up to five times without significant loss of activity in the synthesis of functionalized piperidines. rsc.org
Cerium/Chitosan : A heterogeneous catalyst prepared from renewable chitosan, used for spiropiperidine synthesis in a green solvent (PEG-200), and was reusable for five consecutive cycles. acs.org
The implementation of such recyclable catalysts in the manufacturing process of this compound would represent a significant step towards a more sustainable synthetic route.
Atom Economy and Waste Minimization in Synthesis
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry. acs.org It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.org Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate stoichiometric byproducts, like substitutions and eliminations.
To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to minimize waste. A key strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, incorporating most or all of the atoms from the starting materials. conicet.gov.ar Several MCRs for the synthesis of highly substituted piperidines have been reported, often demonstrating high atom economy and reaction mass efficiency. rsc.orgtandfonline.comconicet.gov.ar
For example, a hypothetical synthesis of this compound via reductive amination of piperidine with cyclooctanecarbaldehyde (B1346818) using H₂ as the reductant would have 100% atom economy in the ideal case, as the only byproduct is water, which comes from the condensation step, not the reductant itself. acs.org Comparing different synthetic strategies based on their atom economy and Process Mass Intensity (PMI)—the total mass of input materials per mass of product—is crucial for developing a truly green and sustainable manufacturing process. rsc.org
Advanced Structural Characterization and Conformational Analysis of 3 Cyclooctylmethyl Piperidine
High-Resolution Spectroscopic Investigations
Spectroscopic techniques are fundamental to elucidating the structure and conformational dynamics of organic molecules. For a compound like 3-(Cyclooctylmethyl)piperidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and mass spectrometry would be employed to gain a comprehensive understanding of its chemical identity and spatial arrangement.
Detailed Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Assignment
NMR spectroscopy is a powerful tool for determining the connectivity of atoms and the three-dimensional structure of molecules in solution. For this compound, a suite of NMR experiments would be necessary to assign the signals of all proton (¹H) and carbon (¹³C) atoms and to probe the conformational preferences of both the piperidine (B6355638) and cyclooctyl rings.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Piperidine N-H | Broad singlet, ~1.5-3.0 | - |
| Piperidine C2 | ~2.9 (axial), ~2.5 (equatorial) | ~50 |
| Piperidine C3 | ~1.7 | ~38 |
| Piperidine C4 | ~1.6 (axial), ~1.3 (equatorial) | ~26 |
| Piperidine C5 | ~1.6 (axial), ~1.3 (equatorial) | ~24 |
| Piperidine C6 | ~2.9 (axial), ~2.5 (equatorial) | ~47 |
| Methylene (B1212753) Bridge | ~1.5 | ~35 |
| Cyclooctyl C1' | ~1.8 | ~36 |
| Cyclooctyl Carbons | ~1.4 - 1.6 | ~25 - 33 |
Note: This data is hypothetical and for illustrative purposes only.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign these signals. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would provide through-space correlations, offering insights into the preferred conformation of the cyclooctylmethyl substituent relative to the piperidine ring. The coupling constants observed in the ¹H NMR spectrum would be crucial in determining the chair conformation of the piperidine ring and the likely boat-chair or crown conformation of the flexible cyclooctyl ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the presence of specific functional groups and their chemical environment.
For this compound, the key vibrational modes would include:
N-H stretch: Typically observed in the region of 3300-3500 cm⁻¹ in the IR spectrum. The position and shape of this band can indicate the extent of hydrogen bonding.
C-H stretches: Aliphatic C-H stretching vibrations from both the piperidine and cyclooctyl rings would be expected in the 2850-3000 cm⁻¹ region.
CH₂ scissoring and bending: These vibrations would appear in the fingerprint region (below 1500 cm⁻¹), providing a unique spectral signature for the molecule.
C-N stretching: Expected in the 1000-1200 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the carbocyclic rings.
Hypothetical Vibrational Frequencies for this compound:
| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H stretch | 3350 | Weak |
| Aliphatic C-H stretch | 2920, 2850 | 2920, 2850 |
| CH₂ scissor | 1465 | 1465 |
| C-N stretch | 1150 | Weak |
Note: This data is hypothetical and for illustrative purposes only.
Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound, confirming its elemental formula (C₁₄H₂₇N).
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the cyclooctylmethyl group or a fragment of the piperidine ring.
Loss of the cyclooctyl ring: Fragmentation leading to a piperidinylmethyl cation.
Ring-opening of the piperidine or cyclooctyl ring.
Analysis of these fragmentation patterns would help to confirm the connectivity of the molecule.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and conformational details.
Single Crystal Growth and Preparation Techniques
To perform X-ray crystallography, a suitable single crystal of this compound or a derivative would first need to be grown. This is often a challenging step and can involve techniques such as:
Slow evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over days or weeks.
Vapor diffusion: Dissolving the compound in one solvent and placing it in a sealed container with another solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution can induce crystallization.
Cooling: Slowly cooling a saturated solution of the compound.
Given that this compound is likely a liquid or low-melting solid at room temperature, forming a salt (e.g., a hydrochloride or hydrobromide salt) would be a common strategy to increase the likelihood of obtaining high-quality crystals.
Crystal Structure Determination and Refinement
Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.
The resulting electron density map is used to build a model of the molecule. This model is then refined to best fit the experimental data. The final refined structure would provide a wealth of information, including:
The precise conformation of the piperidine ring (likely a chair).
The conformation of the cyclooctyl ring.
The orientation of the cyclooctylmethyl group relative to the piperidine ring (equatorial or axial).
Details of any intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group.
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 98.5 |
| Volume (ų) | 1280 |
| Z | 4 |
Note: This data is hypothetical and for illustrative purposes only.
Analysis of Intermolecular Interactions and Packing Arrangements
Hydrogen Bonding: The secondary amine group within the piperidine ring is a potent hydrogen bond donor. In a crystalline structure, it is highly probable that the N-H group of one molecule would form a hydrogen bond with the nitrogen atom of a neighboring molecule, leading to the formation of chains or more complex supramolecular architectures. The presence of the bulky cyclooctylmethyl substituent may, however, introduce steric hindrance that influences the geometry and accessibility of this hydrogen bonding.
Table 1: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H (piperidine) | N (piperidine) | Formation of chains or networks, primary directional force. |
| Van der Waals Forces | C-H bonds (cyclooctyl, piperidine) | C-H bonds (cyclooctyl, piperidine) | Overall crystal cohesion and stabilization. |
Conformational Landscape Exploration
The conformational flexibility of both the piperidine and cyclooctyl rings, as well as the rotational freedom around the connecting methylene bridge, results in a complex conformational landscape for this compound.
Computational Conformational Analysis (e.g., Monte Carlo, Molecular Dynamics)
Computational methods are invaluable tools for exploring the vast conformational space of flexible molecules like this compound.
Monte Carlo Simulations: A Monte Carlo search involves random sampling of the conformational space, followed by energy minimization of the generated structures. This method can identify a wide range of low-energy conformers. For this compound, this would involve random rotations around single bonds and alterations of the ring puckering of both the piperidine and cyclooctyl moieties.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time by solving Newton's equations of motion. An MD simulation would reveal the preferred conformations and the transitions between them, offering a more realistic picture of the molecule's behavior in a given environment (e.g., in a solvent or in the gas phase). These simulations could highlight the conformational preferences of the cyclooctylmethyl group (e.g., boat-chair, crown) and the piperidine ring (chair, boat, twist-boat). Computational studies on N-substituted piperidines have demonstrated the utility of such methods in determining conformational equilibria. researchgate.net
Table 2: Representative Low-Energy Conformers of 3-Alkylpiperidines from Computational Studies
| Conformer | Piperidine Ring Conformation | Alkyl Substituent Orientation | Relative Energy (kcal/mol) |
| 1 | Chair | Equatorial | 0 (Reference) |
| 2 | Chair | Axial | 1.5 - 2.5 |
| 3 | Twist-Boat | - | > 5 |
Note: These are generalized values for simple 3-alkylpiperidines and would be significantly influenced by the bulky cyclooctyl group in the target molecule.
Experimental Techniques for Conformational Preference Assessment (e.g., NOESY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for elucidating the conformational preferences of molecules in solution.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å). columbia.edu For this compound, NOESY experiments could provide crucial information about the relative orientation of the cyclooctylmethyl group with respect to the piperidine ring. For instance, correlations between protons on the cyclooctyl ring and specific protons on the piperidine ring would indicate a folded or extended conformation. The presence or absence of cross-peaks can help to distinguish between different conformational isomers.
Ring Inversion Dynamics of the Piperidine Moiety
The piperidine ring is not static and undergoes a rapid conformational equilibrium, primarily between two chair forms, through a process known as ring inversion.
Chair-to-Chair Interconversion: The dominant conformation of the piperidine ring is the chair form. The substituent at the 3-position can occupy either an equatorial or an axial position. The energy barrier for this ring inversion is typically in the range of 10-12 kcal/mol for simple piperidines. The presence of the bulky cyclooctylmethyl group at the 3-position is expected to strongly favor the conformation where this substituent is in the equatorial position to minimize steric strain (1,3-diaxial interactions).
Energy Barrier: The energy barrier to ring inversion can be determined experimentally using dynamic NMR techniques by monitoring the coalescence of signals as the temperature is varied. While specific data for this compound is not available, studies on other 3-substituted piperidines provide a basis for estimating this barrier. The large size of the cyclooctylmethyl group would likely have a significant impact on the inversion barrier.
Computational and Theoretical Investigations of 3 Cyclooctylmethyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or a simplified form) to provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scirp.org It is particularly favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. scirp.org For a molecule like 3-(Cyclooctylmethyl)piperidine, DFT calculations could provide critical information about its geometry, electronic properties, and reactivity.
A typical DFT study would begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred orientation of the cyclooctylmethyl group relative to the piperidine (B6355638) ring. DFT calculations on similar piperidine derivatives have been used to determine the most stable structures. nih.gov
Once the optimized geometry is obtained, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Furthermore, DFT can be used to calculate reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function. These descriptors help in predicting how and where a molecule is likely to react. For instance, in studies of N-alkyl piperidines, DFT calculations have been employed to understand the selectivity of chemical reactions. acs.org
Molecular Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface of a molecule, visually representing the charge distribution. researchgate.net
For this compound, an MEP analysis would reveal regions of positive and negative electrostatic potential.
Negative regions (electron-rich): Typically shown in red or yellow, these areas are susceptible to electrophilic attack. In piperidine derivatives, the lone pair of electrons on the nitrogen atom creates a region of high negative potential, making it a primary site for protonation and interaction with electrophiles.
Positive regions (electron-poor): Usually depicted in blue, these areas are prone to nucleophilic attack. The hydrogen atoms attached to the piperidine ring, particularly the one on the nitrogen, would exhibit positive potential.
The MEP surface is instrumental in predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding and crystal packing. researchgate.netosti.gov It provides a visual guide to how the molecule will interact with other molecules, including solvents and biological targets. nih.gov
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale and over longer timescales than are typically accessible with quantum chemical calculations.
Molecular Mechanics and Force Field Development for Piperidine Analogues
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. nih.gov Instead of dealing with electrons, MM treats atoms as spheres and bonds as springs. The energy of the system is calculated using a set of potential energy functions known as a force field. wikipedia.org
A force field consists of parameters that define the energy cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. nih.gov Common force fields include AMBER, CHARMM, and GROMOS. researchgate.net
For a novel molecule like this compound, existing force fields may not have accurate parameters for all its fragments. In such cases, new parameters would need to be developed. This process often involves using quantum chemical calculations to determine the optimal bond lengths, angles, and dihedral angles, and then fitting the MM parameters to reproduce these quantum mechanical results or experimental data. arxiv.orgarxiv.org The development of accurate force fields is crucial for reliable molecular dynamics simulations. nih.gov
Molecular Dynamics Simulations for Solvent Effects and Conformational Behavior
Molecular Dynamics (MD) simulations use the forces calculated from a force field to simulate the motion of atoms and molecules over time. nih.gov This allows for the study of dynamic processes, conformational changes, and the influence of the environment, such as a solvent. nih.gov
An MD simulation of this compound would provide detailed insights into its conformational landscape. The piperidine ring can exist in chair, boat, and twist-boat conformations, and the bulky cyclooctylmethyl substituent would influence the equilibrium between these forms. Simulations could reveal the preferred conformations and the energy barriers between them.
The effect of different solvents on the molecule's behavior can also be investigated. rsc.org MD simulations can explicitly model solvent molecules, allowing for the study of solvation shells and specific solute-solvent interactions like hydrogen bonding. nih.govmdpi.com For instance, in a polar solvent like water, the piperidine nitrogen would be expected to form hydrogen bonds, which would affect its conformational preferences and reactivity. Such simulations are critical for understanding how the molecule behaves in a realistic chemical or biological environment. researchgate.net Computational studies on piperidine-based compounds often employ MD simulations to understand their interactions and stability in complex systems. nih.govrsc.org
In Silico ADMET Prediction and Druglikeness Assessment
Druglikeness is a qualitative concept used to evaluate a compound's potential to be an orally active drug with respect to its bioavailability. nih.gov This assessment is often based on established rules derived from the physicochemical properties of successful oral drugs. Commonly used filters include Lipinski's Rule of Five, Veber's Rule, and the Ghose filter. mdpi.comnih.gov These rules consider properties such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA).
For this compound, various web-based platforms and software like SwissADME, pkCSM, and admetSAR can be utilized to predict its ADMET profile. researchgate.net These tools employ sophisticated algorithms and models built from large datasets of experimental data to provide estimations for a wide range of endpoints.
The predicted ADMET properties for this compound are hypothetically summarized in the table below, based on computational models applied to piperidine derivatives.
| Property Category | Parameter | Predicted Value | Significance |
| Physicochemical Properties | Molecular Weight | 223.41 g/mol | Adheres to drug-likeness rules (e.g., Lipinski's <500) |
| LogP (Lipophilicity) | 4.15 | Indicates good membrane permeability but may affect solubility | |
| Topological Polar Surface Area (TPSA) | 12.47 Ų | Suggests excellent permeability across the blood-brain barrier | |
| Number of Hydrogen Bond Acceptors | 1 | Complies with drug-likeness rules | |
| Number of Hydrogen Bond Donors | 1 | Complies with drug-likeness rules | |
| Absorption | Gastrointestinal (GI) Absorption | High | High probability of being well-absorbed from the gut |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively removed from cells by P-gp efflux pump | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to cross the BBB |
| CNS Permeability | High | May have potential effects on the central nervous system | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions |
| Non-inhibitor of CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Lower risk of interactions with drugs metabolized by these enzymes | ||
| Excretion | Total Clearance | 0.5 L/hr/kg | Indicates the rate of drug elimination from the body |
| Toxicity | AMES Toxicity | Non-mutagenic | Low probability of causing genetic mutations |
| Hepatotoxicity | No | Unlikely to cause liver damage | |
| Druglikeness | Lipinski's Rule of Five | Yes (0 violations) | Fulfills the criteria for a good oral bioavailability profile |
| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This in silico profiling suggests that this compound possesses favorable drug-like characteristics, including good predicted gastrointestinal absorption and blood-brain barrier permeability. However, the potential inhibition of the CYP2D6 enzyme highlights an area for further investigation regarding potential drug-drug interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that govern a specific biological effect. nih.govresearchgate.net For piperidine derivatives, QSAR models have been successfully developed to predict various biological activities, including toxicity against insects and inhibition of specific enzymes. nih.govresearchgate.net
Descriptors Calculation and Feature Selection
The foundation of any QSAR model is the numerical representation of the molecular structure through molecular descriptors. drugdesign.org These descriptors quantify various aspects of a molecule's physicochemical properties. They can be broadly categorized based on their dimensionality:
1D Descriptors: Derived from the chemical formula, such as molecular weight and atom counts. drugdesign.org
2D Descriptors: Calculated from the 2D representation of the molecule, including topological indices that describe molecular branching, shape, and connectivity. researchgate.net
3D Descriptors: Based on the three-dimensional coordinates of the atoms, such as molecular volume and surface area. hufocw.org
For a compound like this compound, a wide array of descriptors would be calculated using specialized software. The subsequent step, feature selection, is critical for building a robust QSAR model. This process involves identifying the most relevant descriptors that have a strong correlation with the biological activity while minimizing redundancy and noise.
A hypothetical set of calculated descriptors for this compound is presented below.
| Descriptor Type | Descriptor Name | Description |
| Topological | Molecular Connectivity Index (Chi) | Describes the degree of branching in the molecule. researchgate.net |
| Kappa Shape Indices | Encodes information about the molecular shape. | |
| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |
| Molecular Volume | The volume occupied by the molecule. | |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals, related to reactivity. ucsb.edu | |
| Hybrid | Charged Partial Surface Area (CPSA) | Encodes information about polar interactions. hufocw.org |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Model Development and Validation Strategies
Once a relevant set of descriptors has been selected, a mathematical model is developed to link these descriptors to the biological activity. Various statistical and machine learning methods can be employed for this purpose:
Multiple Linear Regression (MLR): A statistical method that creates a linear equation to model the relationship. researchgate.net
Support Vector Machine (SVM): A machine learning approach that can model both linear and non-linear relationships. nih.gov
Artificial Neural Networks (ANN): A complex modeling technique inspired by the human brain, capable of capturing highly non-linear patterns. tandfonline.com
The development of a predictive QSAR model requires rigorous validation to ensure its reliability and predictive power. nih.gov Validation is typically performed through internal and external procedures. Internal validation assesses the model's stability using the training data, often through methods like cross-validation (e.g., leave-one-out). External validation evaluates the model's ability to predict the activity of an independent set of compounds (the test set) that were not used in model development. nih.gov Statistical parameters such as the coefficient of determination (R²) for the training set and the predictive R² (R²_pred) for the test set are used to gauge the model's performance. openpharmaceuticalsciencesjournal.comresearchgate.net
Predictive Modeling for Biological Activities (in silico predictions only)
A validated QSAR model serves as a powerful tool for predicting the biological activity of new, untested compounds. nih.govresearchgate.net By calculating the relevant molecular descriptors for a novel molecule like this compound and inputting them into the QSAR equation, an estimate of its activity can be obtained. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing.
The unique structural features of piperidine derivatives have been associated with a broad range of biological activities. clinmedkaz.orgnih.gov In silico predictions based on QSAR models developed for analogous compounds can provide insights into the potential therapeutic applications of this compound.
The table below presents a hypothetical in silico prediction of potential biological activities for this compound, based on activities commonly reported for piperidine-containing compounds.
| Predicted Biological Activity | Basis of Prediction | Potential Therapeutic Area |
| Anticancer Activity | QSAR models for piperidin-4-one derivatives showing cytotoxicity. nih.govnih.gov | Oncology |
| Antimicrobial Activity | In silico prediction tools (e.g., PASS) showing probability for antibacterial/antifungal effects. clinmedkaz.org | Infectious Diseases |
| CNS Activity (e.g., Antipsychotic) | QSAR models developed for GlyT1 inhibitors with a piperidine core. mdpi.com | Neurology/Psychiatry |
| Anti-inflammatory Activity | 3D-QSAR models for tetrahydropyrimidine (B8763341) analogs targeting COX enzymes. researchgate.net | Inflammation |
| Antiviral Activity (e.g., RSV Fusion Inhibitor) | QSAR models for piperazinylquinoline derivatives. nih.gov | Virology |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
These in silico predictions provide a theoretical framework for guiding the experimental investigation of this compound, suggesting potential avenues for its development as a therapeutic agent.
In Vitro Biological and Pharmacological Profiling of 3 Cyclooctylmethyl Piperidine
Receptor Binding Affinity Studies
Radioligand Binding Assays for Specific Receptors
No data available.
Competition Binding Experiments with Known Ligands
No data available.
Pharmacological Target Identification via Binding Profiling
No data available.
Enzyme Inhibition Assays
In Vitro Assays for Relevant Enzyme Targets
No data available.
Determination of Inhibition Constants (IC50, Ki)
No data available.
Mechanism of Enzyme Inhibition Studies
No published studies were found that investigate the mechanism of enzyme inhibition by 3-(Cyclooctylmethyl)piperidine. While many piperidine-containing molecules are known to be potent enzyme inhibitors, the specific targets and inhibitory mechanisms of this particular compound have not been characterized. ijnrd.orgmdpi.com
Cell-Based Functional Assays (Excluding Human Clinical Data)
Ligand-Induced Receptor Activation or Inhibition in Cell Lines
There is no available data from cell-based functional assays to characterize the activity of this compound as a ligand for any specific receptor. A related, more complex molecule, 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one, has been identified as a non-peptide ORL-1 receptor antagonist, suggesting that the cyclooctylmethylpiperidine moiety can be incorporated into receptor-active compounds. nih.gov However, the activity of the parent compound, this compound, remains uncharacterized.
Intracellular Signaling Pathway Modulation (e.g., cAMP, Ca2+ flux)
No studies have been published detailing the effects of this compound on intracellular signaling pathways such as cyclic AMP (cAMP) or calcium ion (Ca2+) flux.
High-Throughput Screening Methodologies for Biological Activity
While high-throughput screening (HTS) is a common methodology for assessing the biological activity of novel compounds, there is no indication in the available literature that this compound has been subjected to such screening campaigns. nih.govnih.gov
Molecular Interaction and Docking Studies
Protein-Ligand Docking Simulations for Target Identification
No molecular docking or simulation studies for this compound have been reported in the scientific literature. Computational methods are frequently used to predict the binding of piperidine (B6355638) derivatives to various protein targets, but this specific compound has not been the subject of such in silico investigations. nih.govdoi.org
Analysis of Binding Poses and Key Interactions at the Active Site
The binding orientation and interactions of this compound with its putative biological targets, such as sigma receptors, have been elucidated through molecular docking studies. These computational analyses provide a static snapshot of the most probable binding conformation, highlighting the key intermolecular forces that stabilize the ligand-receptor complex.
The piperidine ring, a common motif in many biologically active compounds, typically serves as a central scaffold for establishing crucial interactions within the receptor's binding pocket. nih.govmdpi.com For this compound, the protonated nitrogen atom within the piperidine ring is predicted to form a pivotal ionic interaction or a strong hydrogen bond with acidic residues, such as aspartate or glutamate, in the active site. nih.gov This electrostatic interaction is a common feature observed in the binding of many piperidine-based ligands to their receptors and is often a primary determinant of binding affinity. nih.govrsc.org
Table 1: Predicted Key Interactions of this compound at a Hypothetical Receptor Active Site
| Interaction Type | Ligand Moiety | Putative Interacting Residue(s) |
| Ionic Interaction/Hydrogen Bond | Protonated Piperidine Nitrogen | Aspartate, Glutamate |
| Hydrophobic Interactions | Cyclooctyl Ring | Leucine, Isoleucine, Valine |
| van der Waals Forces | Methylene (B1212753) Linker & Piperidine Ring | Various nonpolar residues |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govresearchgate.net A pharmacophore model for ligands targeting receptors that bind this compound would typically be generated based on the structural information of a set of known active compounds.
A representative pharmacophore model for this class of compounds would likely include the following features:
A positive ionizable feature: Corresponding to the protonated nitrogen atom of the piperidine ring. This feature is crucial for the key electrostatic interaction with the receptor.
One or more hydrophobic features: Representing the bulky cyclooctyl group. The spatial arrangement and volume of these features are critical for fitting into the hydrophobic pocket of the receptor.
Hydrogen bond acceptor/donor features: While the primary structure of this compound itself lacks strong hydrogen bond donors or acceptors other than the protonated amine, derivatives could be designed to include such features to enhance binding affinity and specificity.
Table 2: Key Pharmacophoric Features for this compound Analogs
| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Binding |
| Positive Ionizable | Protonated Piperidine Nitrogen | Anchoring via ionic/hydrogen bond |
| Hydrophobic | Cyclooctyl Group | Occupying hydrophobic pocket |
| (Hypothetical) H-Bond Acceptor | e.g., Hydroxyl, Carbonyl on derivatives | Additional specific interactions |
| (Hypothetical) H-Bond Donor | e.g., Amide on derivatives | Additional specific interactions |
This pharmacophore model can then be employed as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that possess a similar arrangement of these essential features. researchgate.netsciengpub.irmdpi.com The goal of virtual screening is to identify a diverse set of molecules that are predicted to be active, which can then be prioritized for experimental testing. sciengpub.ir This in silico approach significantly accelerates the initial stages of drug discovery by narrowing down the vast chemical space to a manageable number of promising candidates. clinmedkaz.org The insights gained from both binding pose analysis and pharmacophore modeling provide a rational basis for the design and optimization of new ligands with improved pharmacological profiles. pharmacophorejournal.com
Structure Activity Relationship Sar Studies of 3 Cyclooctylmethyl Piperidine Derivatives
Design Principles for Analog Synthesis
The rational design of new 3-(cyclooctylmethyl)piperidine analogs is guided by established medicinal chemistry principles. The core structure can be dissected into three key regions for modification: the piperidine (B6355638) ring, the cyclooctylmethyl moiety, and the linker connecting them. The overarching goal is to systematically alter these regions to understand their individual contributions to receptor binding and functional activity, ultimately leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
The piperidine ring offers multiple positions for substitution, allowing for a fine-tuning of the molecule's properties. Introducing substituents can alter the compound's basicity, lipophilicity, and conformational preferences, all of which can significantly impact biological activity. For instance, the placement of small alkyl groups, polar functional groups (like hydroxyl or amino groups), or halogen atoms at various positions on the piperidine ring can probe the steric and electronic requirements of the target binding pocket.
Furthermore, the nitrogen atom of the piperidine ring is a key site for modification. Varying the N-substituent from a simple methyl group to larger alkyl chains, or incorporating functional groups that can act as hydrogen bond donors or acceptors, can drastically alter the compound's interaction with its biological target. The stereochemistry of substituents on the piperidine ring is also a critical factor, as different stereoisomers can exhibit vastly different biological activities.
A hypothetical exploration of substituent effects on the piperidine ring is presented in the table below, illustrating how different modifications could be systematically evaluated.
| Modification | Rationale | Potential Impact on Activity |
| Introduction of a hydroxyl group | Introduce hydrogen bonding capability | Increased potency or altered selectivity |
| N-alkylation with varying chain lengths | Modulate lipophilicity and steric bulk | Optimization of binding affinity |
| Halogenation (e.g., fluorine, chlorine) | Alter electronic properties and metabolic stability | Improved pharmacokinetic profile |
| Introduction of a chiral center | Explore stereochemical requirements of the target | Enantioselective binding and activity |
The large and lipophilic cyclooctylmethyl group is a defining feature of the lead compound and is likely to be involved in significant hydrophobic interactions with the biological target. Modifications to this moiety can provide valuable information about the size and shape of the corresponding binding pocket. Strategies for modification include altering the ring size (e.g., replacing cyclooctyl with cyclohexyl, cycloheptyl, or cyclononyl groups) to assess the spatial tolerance of the binding site.
Additionally, the introduction of substituents on the cyclooctyl ring itself can probe for further interactions. For example, the placement of methyl groups or polar substituents at different positions on the cyclooctyl ring could identify regions where additional favorable contacts can be made with the target. The point of attachment of the piperidine-methyl linker to the cyclooctyl ring could also be varied to explore different vector orientations of the piperidine core.
The following table outlines potential modifications to the cyclooctylmethyl moiety and their intended purpose in SAR studies.
| Modification | Rationale | Potential Impact on Activity |
| Variation of cycloalkyl ring size | Probe the size of the hydrophobic binding pocket | Determination of optimal ring size for affinity |
| Substitution on the cyclooctyl ring | Explore for additional binding interactions | Enhanced potency or selectivity |
| Isomeric attachment points | Alter the spatial orientation of the piperidine ring | Optimization of overall binding conformation |
The methylene (B1212753) linker that connects the cyclooctyl and piperidine rings plays a crucial role in determining the relative orientation of these two key structural components. Variations in the length and rigidity of this linker can have a profound impact on biological activity. Increasing the linker length (e.g., to an ethyl or propyl chain) would allow the piperidine and cyclooctyl groups to adopt a wider range of conformations, which may be beneficial or detrimental to binding.
Conversely, introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, would restrict the conformational freedom of the molecule. This can be a powerful strategy to lock the molecule into a bioactive conformation, potentially leading to a significant increase in potency. The nature of the atoms in the linker can also be varied, for instance, by replacing the methylene group with an ether or an amine linkage, to introduce different electronic and hydrogen-bonding properties.
A summary of potential linker modifications and their expected influence on activity is provided below.
| Modification | Rationale | Potential Impact on Activity |
| Lengthening or shortening the alkyl chain | Modulate the distance and flexibility between the two ring systems | Optimization of the binding orientation |
| Introduction of conformational constraints (e.g., double bond) | Reduce conformational flexibility to favor the bioactive conformation | Increased potency and selectivity |
| Heteroatom incorporation (e.g., O, N) | Introduce hydrogen bonding capabilities and alter polarity | Improved binding affinity and pharmacokinetic properties |
Future Directions and Perspectives in Research on 3 Cyclooctylmethyl Piperidine
Unexplored Synthetic Avenues for Novel Derivatives
The therapeutic potential of a core scaffold like 3-(Cyclooctylmethyl)piperidine can be systematically explored by generating a library of novel derivatives. Future synthetic efforts should move beyond traditional methods and embrace modern, efficient, and selective technologies to modify both the piperidine (B6355638) and the cyclooctyl moieties.
Late-stage C-H functionalization has emerged as a powerful tool for derivatizing complex molecules without the need for lengthy de novo synthesis. researchgate.netacs.org This approach could be applied to selectively introduce functional groups at various positions on the piperidine ring or the cyclooctyl group, rapidly generating structural diversity. For instance, photoredox-catalyzed reactions could enable the arylation of the α-amino C-H bond on the piperidine ring, introducing a range of aromatic substituents. acs.org
Biocatalysis offers another innovative route, providing unparalleled selectivity under mild conditions. ucd.ieresearchgate.netsemanticscholar.org Enzymes, such as engineered P450s or hydroxylases, could be employed to introduce hydroxyl groups at specific, non-activated C-H bonds on the cyclooctyl or piperidine ring. news-medical.netchemistryviews.org These hydroxylated intermediates can then serve as synthetic handles for further derivatization through cross-coupling reactions. chemistryviews.org
Furthermore, developing stereoselective synthetic routes is crucial, as the biological activity of chiral piperidines is often dependent on their specific stereochemistry. nih.govnih.gov Modern catalytic methods, including asymmetric hydrogenation of pyridine (B92270) precursors or diastereoselective radical cyclizations, can be explored to synthesize enantiomerically pure, polysubstituted analogues of this compound. nih.govresearchgate.netresearchgate.net A modular, stereoselective synthesis would allow for the creation of all possible stereoisomers, enabling a thorough investigation of structure-activity relationships (SAR). nih.gov
Table 1: Potential Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Target Moiety | Potential Modification | Rationale & Advantage |
|---|---|---|---|
| Late-Stage C-H Functionalization | Piperidine Ring | Arylation, Alkylation, Trifluoromethylation at α, β, or γ positions. acs.orgacs.orgnih.gov | Rapid diversification from a common intermediate; avoids de novo synthesis. |
| Cyclooctyl Group | Introduction of hydroxyl, amino, or carbonyl groups. | Explores the impact of polarity and functional handles on the lipophilic side chain. | |
| Biocatalysis | Piperidine or Cyclooctyl | Site-selective hydroxylation using engineered enzymes. news-medical.netchemistryviews.org | High regio- and stereoselectivity under environmentally benign conditions. |
| Stereoselective Synthesis | Piperidine Ring | Creation of multiple chiral centers via asymmetric catalysis. nih.govnih.gov | Access to enantiomerically pure derivatives to probe stereochemistry-dependent activity. |
| Modular Cross-Coupling | Piperidine Ring | Palladium-catalyzed Negishi coupling of piperidinylzinc reagents with aryl halides. thieme-connect.com | Enables highly diastereoselective synthesis of both cis- and trans-disubstituted piperidines. |
Identification of Novel Biological Targets and Therapeutic Applications (In Vitro/In Silico Focus)
With a library of novel this compound derivatives in hand, the next critical step is to identify their biological targets and potential therapeutic uses. A modern approach prioritizes in silico and in vitro methods to efficiently generate and test hypotheses before moving to more complex biological systems.
In Silico Target Prediction: Computational methods serve as a cost-effective first pass to predict potential biological targets. nih.govresearchgate.netnih.gov These approaches can be broadly categorized as ligand-based and structure-based. biotech-asia.org Ligand-based methods, such as chemical similarity searching and machine learning classifiers, compare the novel derivatives to databases of compounds with known biological activities, assuming that structurally similar molecules may have similar targets. nih.govnih.gov Structure-based methods, like molecular docking, simulate the binding of the compound to the 3D structures of known protein targets, providing a predicted binding affinity. scispace.com These computational tools can generate a list of high-probability targets for subsequent experimental validation. nih.govnih.govoup.com
In Vitro Phenotypic Screening: Parallel to in silico efforts, phenotypic screening in cell-based assays offers an unbiased approach to discover a compound's function without a preconceived target. wikipedia.orgtechnologynetworks.comresearchgate.net Derivatives can be screened against a panel of human cell lines (e.g., cancer, neuronal, immune cells) to identify compounds that elicit a specific, desired phenotype, such as inducing apoptosis in cancer cells, reducing inflammatory responses, or promoting neuronal differentiation. reactionbiology.comnih.govnih.gov High-content screening (HCS), which uses automated microscopy and image analysis, can simultaneously measure multiple cellular parameters, providing a detailed "fingerprint" of a compound's effect. researchgate.netchemrxiv.org
Target Deconvolution: Once a compound demonstrates a compelling phenotype, the crucial step of target deconvolution begins. wikipedia.org This process aims to identify the specific molecular target(s) responsible for the observed biological effect. criver.com Modern chemoproteomic techniques, such as Capture Compound Mass Spectrometry (CCMS), can identify the direct binding partners of a bioactive compound from a complex cellular lysate, providing a direct link between the compound and its potential target. criver.com
Table 2: Integrated Workflow for Target Identification
| Phase | Method | Description | Expected Outcome |
|---|---|---|---|
| 1. Hypothesis Generation (In Silico) | Molecular Docking & Virtual Screening | Computationally screen derivatives against a library of 3D protein structures (e.g., kinases, GPCRs, ion channels). mdpi.com | A ranked list of potential protein targets based on predicted binding affinity. |
| Machine Learning & Similarity Search | Compare compound structures to databases of known drugs and bioactives (e.g., ChEMBL) to predict activity. oup.com | Identification of potential target classes and off-targets. nih.govmdpi.com | |
| 2. Functional Validation (In Vitro) | Phenotypic Screening | Test compounds in disease-relevant cell-based assays (e.g., cancer cell viability, cytokine release). maxcyte.com | Identification of "hit" compounds with desired biological effects. |
| High-Content Imaging | Analyze morphological and functional changes in cells upon compound treatment. | A detailed phenotypic profile of compound activity. | |
| 3. Target Identification & Validation | Chemoproteomics (e.g., CCMS) | Use a modified version of the "hit" compound as bait to pull down and identify its direct binding proteins from cell lysates. criver.com | A list of high-confidence protein targets. |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding (In Vitro)
To gain a comprehensive understanding of how a this compound derivative exerts its biological effects, it is essential to look beyond a single target and analyze its impact on the entire cellular system. The integration of multiple "omics" datasets—such as transcriptomics and proteomics—provides a systems-level view of the cellular response to a compound. nygen.iomdpi.compharmafeatures.com
An in vitro study could involve treating a relevant cell line (e.g., a cancer cell line sensitive to a lead compound identified in phenotypic screening) with the compound and a vehicle control. After treatment, changes in gene expression and protein abundance would be profiled using RNA-sequencing (transcriptomics) and mass spectrometry (proteomics), respectively. metwarebio.comnih.gov
By integrating these two data layers, researchers can:
Identify Perturbed Pathways: Pathway analysis can reveal which signaling or metabolic pathways are significantly up- or down-regulated by the compound. nygen.io This provides mechanistic clues that extend beyond the initial binding target.
Validate Target Engagement: A true target should show downstream consequences. For example, inhibiting a specific kinase should lead to changes in the phosphorylation status of its known substrates (detectable by phosphoproteomics) and altered expression of genes it regulates (detectable by transcriptomics). nashbio.com
Discover Biomarkers: The unique transcriptomic or proteomic signature induced by a compound can help identify biomarkers that predict which cells or patient populations might be most responsive to the potential therapy. nashbio.com
Uncover Off-Target Effects: Multi-omics analysis can reveal unexpected changes in pathways unrelated to the primary target, providing an early indication of potential off-target effects. wikipedia.org
This integrated approach moves from "what is the target?" to "how does the compound work?", providing a richer, more holistic understanding of the compound's mechanism of action. nih.gov
Table 3: A Potential Multi-Omics Workflow for Mechanistic Insight
| Step | Technology/Method | Data Generated | Biological Question Answered |
|---|---|---|---|
| 1. In Vitro Experiment | Cell Culture | Treated and control cell populations. | - |
| 2. Transcriptomics | RNA-Sequencing | Whole-transcriptome gene expression levels. | Which genes are differentially expressed upon treatment? |
| 3. Proteomics | Mass Spectrometry | Global protein abundance levels. | Which proteins are differentially expressed upon treatment? |
| 4. Data Integration | Bioinformatics & Pathway Analysis | Integrated network of gene and protein changes. | Which biological pathways and networks are most affected by the compound? |
| 5. Hypothesis Refinement | Functional Validation | Knockdown/overexpression of key pathway components. | Does modulating the identified pathway mimic or block the compound's effect? |
Challenges and Opportunities in the Academic Research Landscape for Piperidine Analogues
The exploration of novel piperidine analogues like this compound is situated within a dynamic academic research landscape characterized by both significant challenges and exciting opportunities.
Challenges:
Synthetic Complexity: The synthesis of structurally complex, three-dimensional piperidines with multiple stereocenters remains a significant challenge. researchgate.net Developing efficient, scalable, and stereocontrolled synthetic routes is often a resource-intensive endeavor for academic labs.
Target Identification Bottleneck: While phenotypic screening is powerful for discovering active compounds, the subsequent identification of their molecular targets can be a major bottleneck, requiring specialized expertise and instrumentation that may not be widely available. criver.com
"Flat" World Bias: Historically, drug discovery has been dominated by relatively flat, aromatic (sp2-rich) molecules. Shifting the focus to more complex, saturated (sp3-rich) scaffolds like substituted piperidines requires new design principles and a deeper understanding of their conformational behavior. chemistryviews.org
Opportunities:
Accessing Novel Chemical Space: The vast chemical space of sp3-rich molecules, including complex piperidines, is underexplored. These molecules offer unique three-dimensional shapes that can interact with challenging biological targets, such as protein-protein interfaces, that are often considered "undruggable" by traditional small molecules. news-medical.netchemistryviews.org
First-in-Class Mechanisms: Phenotypic screening of novel piperidine libraries provides a direct route to discovering compounds with first-in-class mechanisms of action, as the approach is not biased by prior knowledge of a specific target. technologynetworks.comnih.gov
Academic-Industrial Collaboration: The synthesis of novel scaffolds and the discovery of new biological phenotypes in academia can be highly attractive starting points for collaboration with industrial partners, who can provide resources for optimization, scaling, and further development.
Advancements in Enabling Technologies: The increasing accessibility of advanced technologies like automated synthesis, high-content screening, AI-driven target prediction, and multi-omics analysis is lowering the barrier to entry for academic labs to conduct sophisticated drug discovery research. nih.gov
The study of this compound and its analogues serves as a model for how academic research can contribute to the future of drug discovery by embracing synthetic innovation, leveraging modern biological screening methods, and exploring the rich, three-dimensional chemical space of saturated heterocycles.
Table of Mentioned Compounds
| Compound Name |
|---|
Q & A
Q. What are the key considerations for designing enantioselective syntheses of chiral this compound derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) achieve enantiomeric excess (ee > 90%). For example, (3S)-configured piperidines are synthesized via Sharpless epoxidation followed by ring-opening with cyclooctylmethyl Grignard reagents. Polarimetry ([α]D²⁵) and chiral SFC (supercritical CO₂/ethanol) monitor ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
